Diazaquinomycin A

Description

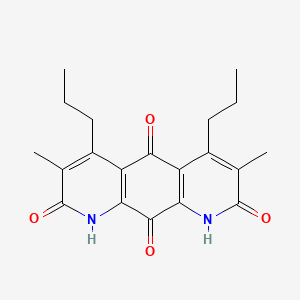

Structure

3D Structure

Properties

CAS No. |

87614-40-2 |

|---|---|

Molecular Formula |

C20H22N2O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |

InChI |

InChI=1S/C20H22N2O4/c1-5-7-11-9(3)19(25)21-15-13(11)17(23)14-12(8-6-2)10(4)20(26)22-16(14)18(15)24/h5-8H2,1-4H3,(H,21,25)(H,22,26) |

InChI Key |

WZZGVUSWZMBPPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C |

Other CAS No. |

87614-40-2 |

Synonyms |

antibiotic OM 704A diazaquinomicin A diazaquinomycin A OM 704 A OM 704A OM-704 A |

Origin of Product |

United States |

Foundational & Exploratory

Diazaquinomycin A: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diazaquinomycin A is a naturally occurring antibiotic with a distinctive diaza-anthraquinone core structure. First isolated from Streptomyces sp., it has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial and potential anticancer properties. This technical guide provides a comprehensive overview of Diazaquinomycin A, focusing on its molecular characteristics, synthetic methodologies, and mechanism of action.

Molecular Structure and Chemical Formula

Diazaquinomycin A is characterized by a planar tricyclic ring system. Its chemical formula is C₂₀H₂₂N₂O₄ , with a molecular weight of 354.41 g/mol .

Table 1: Physicochemical Properties of Diazaquinomycin A

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₄ | |

| Molecular Weight | 354.41 g/mol | |

| Appearance | Red crystals | |

| Solubility | Slightly soluble in DMSO, MeOH, acetone, CHCl₃. Insoluble in H₂O, hexane. | |

| CAS Number | 87614-40-2 |

The core structure consists of a pyrido[3,2-g]quinoline-2,5,8,10-tetrone, with methyl and propyl substituents. The precise arrangement of these groups is crucial for its biological activity.

Total Synthesis of Diazaquinomycin A

The total synthesis of Diazaquinomycin A has been achieved through various strategies, with the double Knorr cyclization and hetero Diels-Alder reactions being prominent methods. A generalized workflow for the synthesis is outlined below.

Caption: Generalized synthetic workflow for Diazaquinomycin A.

Experimental Protocol: Double Knorr Cyclization Approach

A key step in the synthesis of the diazaquinomycin core is the acid-catalyzed double Knorr cyclization of a di-β-ketoanilide precursor.

-

Preparation of the Di-β-ketoanilide Precursor: A suitably substituted diamine is first mono-amidated with a Meldrum's acid derivative. Subsequent coupling with a β-keto acid (e.g., 3-oxobutanoic acid) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields the di-β-ketoanilide precursor.

-

Double Knorr Cyclization: The di-β-ketoanilide precursor is treated with a strong acid, such as sulfuric acid, at room temperature. This induces a tandem cyclization reaction to form the hydroquinone intermediate of the diazaquinomycin scaffold.

-

Oxidation: The resulting hydroquinone is then oxidized to the final quinone structure of Diazaquinomycin A. This can be achieved by stirring the reaction mixture in the presence of air (oxygen) or by the addition of a mild oxidizing agent.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

Diazaquinomycin A exhibits potent activity against Gram-positive bacteria and is particularly effective against Mycobacterium tuberculosis.

Table 2: Minimum Inhibitory Concentrations (MIC) of Diazaquinomycin A

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 0.10 | |

| Drug-Resistant M. tuberculosis Strains | 0.06 - 0.27 | |

| Staphylococcus aureus (Methicillin-sensitive) | 6.25 | |

| Staphylococcus aureus (Methicillin-resistant) | >100 | |

| Enterococcus faecium (Vancomycin-resistant) | >100 | |

| Bacillus anthracis | 6.25 | |

| Escherichia coli | 128 | |

| Klebsiella pneumoniae | 128 | |

| Pseudomonas aeruginosa | 128 |

The primary mechanism of action in some bacteria is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

Caption: Inhibition of Thymidylate Synthase by Diazaquinomycin A.

It is important to note that while Diazaquinomycin A is a potent inhibitor of bacterial and mammalian thymidylate synthases, its specific mechanism of action against M. tuberculosis may differ, as this organism possesses thymidylate synthase enzymes (ThyA and ThyX) that are not targeted by Diazaquinomycin A.

Table 3: Inhibitory Activity against Thymidylate Synthase

| Enzyme Source | Ki (µM) | Reference |

| Enterococcus faecium | 36 | |

| Ehrlich ascites carcinoma | 14 |

Experimental Protocol: Spectrophotometric Assay for Thymidylate Synthase Activity

The activity of thymidylate synthase and its inhibition by compounds like Diazaquinomycin A can be monitored spectrophotometrically. This assay is based on the increase in absorbance at 340 nm that accompanies the oxidation of tetrahydrofolate (THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing dUMP, the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF), and a reducing agent like 2-mercaptoethanol.

-

Enzyme Addition: The reaction is initiated by the addition of purified thymidylate synthase enzyme.

-

Spectrophotometric Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the enzyme activity.

-

Inhibition Assay: To determine the inhibitory effect of Diazaquinomycin A, the assay is performed in the presence of varying concentrations of the compound. The concentration of Diazaquinomycin A that causes a 50% reduction in enzyme activity (IC₅₀) can then be calculated.

Conclusion

Diazaquinomycin A remains a molecule of significant interest for its potent and selective biological activities. Its unique chemical structure presents both a challenge and an opportunity for synthetic chemists. Further elucidation of its precise mechanism of action, particularly in M. tuberculosis, could pave the way for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural product.

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Diazaquinomycin A in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQA), a member of the diaza-anthraquinone class of natural products, has garnered significant attention for its potent and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Produced by various actinomycetes, including species of Streptomyces and Micromonospora, the complex chemical scaffold of DQA presents both a challenge for synthetic chemists and an opportunity for biosynthetic engineering to generate novel analogs with improved pharmaceutical properties.[2][3] This technical guide provides an in-depth exploration of the biosynthetic pathway of Diazaquinomycin A, summarizing key genetic determinants, enzymatic steps, and experimental evidence that have elucidated its formation.

The Genetic Blueprint: The Diazaquinomycin Biosynthetic Gene Cluster

The biosynthesis of Diazaquinomycin A is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Through comparative genomics of DQA-producing actinomycetes, namely Streptomyces sp. F001 and Micromonospora sp. B006, a putative daq BGC of approximately 19 kb was identified.[2] The critical role of this BGC in DQA biosynthesis was experimentally validated through gene deletion studies using CRISPR-Cas9, which resulted in the abolishment of DQA production in Micromonospora sp. B006.[2][4] Furthermore, heterologous expression of the daq gene cluster from Streptomyces sp. F001 in a host organism, S. coelicolor M1152, conferred the ability to produce DQA, providing definitive proof of the cluster's function.[3]

The daq BGC harbors genes encoding enzymes for the biosynthesis of the core structure, the side rings, and regulatory proteins.[2][5] A summary of the genes and their putative functions in the daq BGCs from Streptomyces sp. F001 and Micromonospora sp. B006 is presented below.

Table 1: Predicted Functions of Open Reading Frames (ORFs) in the daq Biosynthetic Gene Clusters[2][7]

| Gene | Proposed Function |

| daqA | NADPH:quinone oxidoreductase |

| daqB | Cyclase |

| daqC | Long-chain acyl-CoA synthetase |

| daqD | FAD-dependent oxidoreductase |

| daqE | Hypothetical protein with FAD-NAD(P)-binding domain |

| daqF | Lyase family protein |

| daqG | Anthranilate synthase |

| daqH | Isochorismatase |

| daqI | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase |

| daqJ | 3-deoxy-7-phosphoheptulonate (DAHP) synthase |

| daqM | TetR family transcriptional regulator |

| daqN | β-ketoacyl-ACP synthase III |

| daqO | NAD-dependent epimerase/SDR family oxidoreductase |

| daqP | WrbA, a NADPH:quinone oxidoreductase |

| daqQ | Dehydratase |

| daqR | Decarboxylase |

| daqS | N-acetyltransferase |

| daqT | N-acetyltransferase |

| daqU | β-ketoacyl-ACP synthase III (present in Streptomyces sp. F001) |

| daqV | PucR family transcriptional regulator (present in Micromonospora sp. B006) |

The Biosynthetic Pathway: From Primary Metabolites to a Potent Antibiotic

The biosynthesis of Diazaquinomycin A is a fascinating example of the interplay between primary and secondary metabolism. The central diaza-anthraquinone core originates from the shikimate pathway, while the characteristic side rings are derived from fatty acid biosynthesis.[2]

Core Biosynthesis: A Shikimate Pathway Derivative

The formation of the central tricyclic core of DQA initiates with chorismate, a key intermediate of the shikimate pathway. The proposed pathway involves a series of enzymatic transformations catalyzed by gene products of the daq cluster to assemble the diaza-anthraquinone scaffold. This process is initiated by the activity of a DAHP synthase isoenzyme, DaqJ, which is proposed to bypass feedback regulation by aromatic amino acids, thereby ensuring a sufficient supply of precursors for DQA biosynthesis.[2]

References

- 1. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Diazaquinomycin A: A Deep Dive into its Function as a Natural Thymidylate Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQM A) is a natural product first isolated from Streptomyces sp. that belongs to the diaza-anthraquinone class of antibiotics.[1][2] Initially identified for its activity against Gram-positive bacteria, subsequent research revealed its role as an antifolate agent that exerts its biological effects through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA biosynthesis.[1] This guide provides a comprehensive overview of Diazaquinomycin A, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the development of analogs with improved therapeutic potential. While initially characterized as a TS inhibitor, it is noteworthy that its precise mechanism of action, particularly its potent activity against Mycobacterium tuberculosis, is still a subject of ongoing research, with some evidence pointing away from TS as the primary target in this organism.[2][3][4]

Mechanism of Action: Targeting the Folate Pathway

Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[5][6] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting this enzyme, DQM A disrupts the supply of dTMP, leading to an imbalance in deoxynucleotide pools and ultimately causing "thymineless death" in rapidly dividing cells.

Studies have shown that Diazaquinomycin A acts as a competitive inhibitor of thymidylate synthase with respect to the cofactor 5,10-methylenetetrahydrofolate.[1][7] The inhibitory effect of DQM A on the growth of bacteria like Enterococcus faecium can be completely reversed by the addition of thymidine to the growth medium, confirming its action on the thymidylate synthesis pathway.[1][7] However, in the context of M. tuberculosis, DQM A does not appear to inhibit the known thymidylate synthase enzymes, ThyA and ThyX, suggesting an alternative mechanism of action in this pathogen, possibly involving redox chemistry.[2][3][5]

Caption: Mechanism of Diazaquinomycin A as a competitive inhibitor of Thymidylate Synthase.

Quantitative Data on Inhibition and Cytotoxicity

The inhibitory potency of Diazaquinomycin A and its synthetic analogs has been evaluated against various enzymes and cell lines. A significant challenge with the parent compound is its poor solubility, which has driven the synthesis of more soluble and potent derivatives.[8][9]

Table 1: Thymidylate Synthase Inhibition

| Compound | Source of Enzyme | Ki (μM) | IC50 (μM) | Notes |

| Diazaquinomycin A (1) | E. faecium | 36 | - | Competitive with 5,10-Methylene-THF[7] |

| Diazaquinomycin A (1) | Ehrlich ascites carcinoma | 14 | - | Competitive with 5,10-Methylene-THF[7] |

| Diethoxy analogue (25) | - | - | ~1.4 | ~10-fold more potent than DQM A[8] |

| Diazaquinomycin A (3) | Human ThyA | - | >28 | Did not significantly inhibit[5] |

| Diazaquinomycin A (3) | M. tuberculosis ThyA | - | >28 | Did not significantly inhibit[5] |

| Diazaquinomycin A (3) | M. tuberculosis ThyX | - | >28 | Did not significantly inhibit[5] |

| Calculated based on reported 10-fold increase in potency over DQM A's Ki of 14 µM. |

Table 2: In Vitro Cytotoxicity and Antimicrobial Activity

| Compound | Cell Line / Organism | Activity | Value (μg/mL) | Value (μM) |

| Diazaquinomycin A | Vero cells | Cytotoxicity | - | - |

| Diazaquinomycin A | Raji cells | Cytotoxicity | - | - |

| Diacetoxy analogue (23) | Meth-A fibrosarcoma | Antitumor Activity (T/C%) | 175% | - |

| Diazaquinomycin A | M. tuberculosis (H37Rv) | MIC | 0.06 - 0.27 | ~0.1 |

| Diazaquinomycin H | M. tuberculosis (H37Rv) | MIC | 0.04 | - |

| Diazaquinomycin J | M. tuberculosis (H37Rv) | MIC | 0.07 | - |

| Diazaquinomycins H & J | Vero cells | Cytotoxicity | - | >28 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of Diazaquinomycin A.

Thymidylate Synthase Activity Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance that occurs when the cofactor 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate during the conversion of dUMP to dTMP.

-

Reagents:

-

Potassium phosphate buffer (pH 6.8)

-

dUMP solution

-

5,10-methylenetetrahydrofolate solution

-

Thymidylate synthase enzyme preparation (from sources like E. faecium or Ehrlich ascites carcinoma)

-

Diazaquinomycin A or analog solution (dissolved in a suitable solvent like DMSO)

-

-

Procedure:

-

A reaction mixture is prepared in a quartz cuvette containing the buffer, dUMP, and the enzyme solution.

-

The inhibitor (DQM A) at various concentrations is added to the experimental cuvettes, with a solvent control in the reference cuvette.

-

The mixture is pre-incubated at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by adding the cofactor, 5,10-methylenetetrahydrofolate.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

Inhibition constants (Ki) or IC50 values are determined by plotting reaction rates against inhibitor concentrations.

-

Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials:

-

Cancer cell lines (e.g., Vero, Raji, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Diazaquinomycin A or its analogs. Control wells receive only the solvent.

-

The plates are incubated for a specified period (e.g., 48-72 hours).

-

After incubation, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

-

In Vivo Antitumor Activity in Mice

This protocol outlines a general procedure for assessing the efficacy of DQM A analogs against tumors in a murine model.

-

Model:

-

Syngeneic mouse model (e.g., BALB/c mice)

-

Tumor cell line (e.g., Meth-A fibrosarcoma)

-

-

Procedure:

-

Tumor cells are implanted subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The DQM A analog (e.g., the diacetoxy analogue 23) is administered, typically intraperitoneally (i.p.) or intravenously (i.v.), according to a defined schedule and dose. The control group receives the vehicle.

-

Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

-

The efficacy of the treatment is often expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) × 100%. A lower T/C ratio indicates greater antitumor activity.[8]

-

Animal body weight and general health are monitored throughout the experiment as indicators of toxicity.

-

Caption: General experimental workflow for the evaluation of Diazaquinomycin A and its analogs.

Synthesis and Analog Development

A primary hurdle for the clinical development of Diazaquinomycin A is its poor solubility in various solvents.[8][9][10] This has spurred efforts to synthesize a series of analogs to improve its physicochemical properties and enhance its biological activity. By modifying the parent structure, researchers have successfully created derivatives with increased water and chloroform solubility.[8]

Key findings from these structure-activity relationship (SAR) studies include:

-

Diethoxy Analogue (25): This derivative demonstrated a 10-fold increase in inhibitory potency against thymidylate synthase compared to the parent DQM A.[8]

-

Diacetoxy Analogue (23): This analog exhibited significant in vivo antitumor activity against Meth-A fibrosarcoma in mice, with a T/C ratio of 175%.[8]

-

Pyridine Ring Analogs: Replacement of the lactam rings with pyridine rings resulted in a loss of inhibitory activity against thymidylate synthase, indicating the importance of the original ring system for target engagement.[8]

Caption: Logical relationships in the development and activity of Diazaquinomycin A.

Conclusion

Diazaquinomycin A is a potent natural inhibitor of thymidylate synthase, a well-validated target in antimicrobial and anticancer therapy. While its poor solubility has limited its direct therapeutic application, the synthesis of analogs has successfully addressed this issue, leading to compounds with enhanced enzyme inhibition and significant in vivo antitumor efficacy. However, the discovery that DQM A does not inhibit the thymidylate synthases of M. tuberculosis—despite its potent activity against this pathogen—opens new avenues of investigation into its mechanism of action.[2][3][5] This dual-faceted activity profile suggests that the diazaquinomycin scaffold is a promising starting point for the development of novel therapeutics, warranting further exploration of its diverse biological targets and optimization of its structure for improved clinical outcomes.

References

- 1. DIAZAQUINOMYCIN A, A NEW ANTIFOLATE ANTIBIOTIC, INHIBITS THYMIDYLATE SYNTHASE [jstage.jst.go.jp]

- 2. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of diazaquinomycins H and J using double Knorr cyclization in the presence of triisopropylsilane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09792E [pubs.rsc.org]

- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological activity of analogues of diazaquinomycin A, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous expression of the diazaquinomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

Diazaquinomycin A: An In-depth Technical Guide on its Antifolate Activity in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A is a naturally occurring antibiotic that has garnered significant interest for its potent antifolate activity against a range of bacteria, particularly Gram-positive organisms. As an antifolate, it disrupts the essential metabolic pathway responsible for the synthesis of folate cofactors, which are vital for the production of nucleotides and certain amino acids, ultimately leading to the inhibition of bacterial growth and cell death. This technical guide provides a comprehensive overview of the antifolate activity of Diazaquinomycin A, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a discussion of its unique activity against Mycobacterium tuberculosis.

Mechanism of Action: Inhibition of Thymidylate Synthase

The primary mode of action of Diazaquinomycin A in many bacteria is the inhibition of thymidylate synthase (ThyA), a crucial enzyme in the folate metabolic pathway.[1][2] Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor for the synthesis of DNA.[3][4] This reaction utilizes 5,10-methylenetetrahydrofolate as a methyl donor.[3] By inhibiting thymidylate synthase, Diazaquinomycin A effectively blocks the de novo synthesis of dTMP, leading to a depletion of thymidine triphosphate (dTTP) pools. This cessation of DNA synthesis ultimately results in bacterial cell death.[5]

The inhibitory effect of Diazaquinomycin A on the growth of Enterococcus faecium has been shown to be completely reversed by the addition of thymidine, further confirming that its primary target is within the thymidylate synthesis pathway.[6]

The Bacterial Folate Pathway and the Role of Thymidylate Synthase

The bacterial folate pathway is responsible for the de novo synthesis of tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions.[4][7] This pathway is a well-established target for antimicrobial drugs because, unlike bacteria, humans obtain folate from their diet.[7] The final step in the regeneration of THF from dihydrofolate (DHF), which is produced during the thymidylate synthase reaction, is catalyzed by dihydrofolate reductase (DHFR).[4] The inhibition of thymidylate synthase by Diazaquinomycin A disrupts this cycle, leading to an accumulation of DHF and a depletion of THF.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Folate-Dependent Thymidylate-Forming Enzymes: Parallels between DNA and RNA Metabolic Enzymes and Evolutionary Implications - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Two-Enzyme Adaptive Unit within Bacterial Folate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Mechanism of Action of Diazaquinomycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the mechanism of action of Diazaquinomycin A (DQM A), a diaza-anthraquinone antibiotic. The document synthesizes foundational studies, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the proposed molecular interactions and experimental designs.

Introduction

Diazaquinomycin A is a natural product first identified during screens for antifolate substances produced by microorganisms.[1] Early investigations into its biological activity revealed its potency against Gram-positive bacteria and cytotoxicity towards various cell lines.[1][2] The initial hypothesis for its mechanism of action centered on its role as an antifolate agent, specifically targeting thymidylate synthase, a critical enzyme in DNA synthesis.[1][2][3] However, subsequent research, particularly in the context of Mycobacterium tuberculosis, has suggested more complex or alternative mechanisms, including those involving redox chemistry.[4][5] This guide focuses on the foundational studies that first defined its biological activity.

Primary Mechanism: Antifolate Activity and Thymidylate Synthase Inhibition

The earliest proposed mechanism for Diazaquinomycin A was its function as a folic acid antagonist.[1] This activity was demonstrated by the reversal of its inhibitory effects on bacterial growth in the presence of folate-related compounds or thymidine.[2] The specific molecular target was identified as thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][4][6]

Early studies quantified the inhibitory effects of DQM A on bacterial growth and enzyme activity. The growth inhibition of Enterococcus faecium was completely nullified by the addition of thymidine to the culture medium, strongly indicating a disruption in the thymidylate synthesis pathway.[2] DQM A was found to be a competitive inhibitor of thymidylate synthase with respect to the cofactor 5,10-methylenetetrahydrofolate.[2]

| Parameter | Organism/Enzyme Source | Value | Reversal Agent(s) |

| Growth Inhibition | Enterococcus faecium | - | Thymidine (complete reversal)[2] |

| Folate, Dihydrofolate, Leucovorin (partial reversal)[2] | |||

| Enzyme Inhibition (Kᵢ) | Enterococcus faecium Thymidylate Synthase | 36 µM | - |

| Enzyme Inhibition (Kᵢ) | Ehrlich Ascites Carcinoma Thymidylate Synthase | 14 µM | - |

Table 1: Summary of early quantitative data on the inhibitory action of Diazaquinomycin A.

Diazaquinomycin A competitively inhibits thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This reaction is a critical step in the folate metabolic pathway, providing the sole intracellular de novo source of thymidylate for DNA synthesis.[7][8]

Caption: Diazaquinomycin A competitively inhibits Thymidylate Synthase.

The activity of thymidylate synthase and its inhibition by DQM A can be measured using a spectrophotometric or radioisotopic assay that tracks the conversion of a substrate.[9][10][11][12]

-

Enzyme Preparation : Purify thymidylate synthase from the source of interest (e.g., bacterial culture or tumor cells) or use a commercially available recombinant enzyme.[9]

-

Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing dithiothreitol (DTT), the substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate.[10] For radioisotopic assays, [5-³H]dUMP is often used.[10]

-

Inhibitor Addition : Add varying concentrations of Diazaquinomycin A (solubilized in a suitable solvent like DMSO) to the reaction mixtures. A control group with solvent only should be included.

-

Initiation and Incubation : Initiate the reaction by adding the enzyme to the mixture. Incubate at a controlled temperature (e.g., 37°C) for a defined period.[10]

-

Reaction Termination and Detection :

-

Spectrophotometric Method : The oxidation of tetrahydrofolate to dihydrofolate results in an increase in absorbance at 340 nm, which can be monitored continuously.[13]

-

Radioisotopic Method : Stop the reaction (e.g., by adding acid). The release of tritium (³H) from [5-³H]dUMP into the aqueous environment is proportional to dTMP formation. This is measured by separating the aqueous phase from the remaining substrate (e.g., with activated charcoal) and quantifying radioactivity via liquid scintillation counting.[10]

-

-

Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive) and the inhibition constant (Kᵢ) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Cytotoxicity Profile

Early research established the cytotoxic effects of DQM A against both prokaryotic and eukaryotic cells. This broad activity was consistent with the inhibition of a universally essential enzyme like thymidylate synthase.

The potency of DQM A and its analogs has been evaluated against a range of cell lines. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth of bacteria, while the half-maximal inhibitory concentration (IC₅₀) is used for mammalian cell lines.[14]

| Compound | Cell Line / Organism | Assay Type | Value |

| Diazaquinomycin A | Gram-positive bacteria | MIC | 3.13–50 µg/mL[1] |

| Diazaquinomycin A | Vero (normal monkey kidney) cells | IC₅₀ | 0.86 µg/mL (2.42 µM)[1] |

| Diazaquinomycin A | Raji (human B-lymphocyte) cells | IC₅₀ | 0.23 µg/mL (0.65 µM)[1][15] |

| Diazaquinomycin A | M. tuberculosis H₃₇Rv | MIC | 0.10 µg/mL[4] |

| Diazaquinomycin H | M. tuberculosis H₃₇Rv | MIC | 0.04 µg/mL[4] |

| Diazaquinomycin J | M. tuberculosis H₃₇Rv | MIC | 0.07 µg/mL[4] |

Table 2: Cytotoxicity of Diazaquinomycin A and its analogs against various cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[18]

-

Cell Seeding : Plate cells (e.g., Vero, Raji) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18][19]

-

Compound Treatment : Prepare serial dilutions of Diazaquinomycin A in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.

-

Incubation : Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16][18] During this time, viable cells will form formazan crystals.

-

Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis : Plot the absorbance values against the log of the compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC₅₀ value.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Alternative Mechanism: Redox Cycling

While thymidylate synthase inhibition is a well-supported mechanism, later studies, particularly concerning M. tuberculosis, suggested it might not be the sole or even primary mode of action.[4][5] The central quinone structure of DQM A is similar to other compounds known to undergo redox cycling.[5] This alternative mechanism proposes that DQM A is reduced by cellular enzymes (like NADH dehydrogenases) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing superoxide radicals (O₂⁻). This cycle can repeat, leading to a significant accumulation of reactive oxygen species (ROS), causing oxidative stress and cell death.[5][20][21]

Caption: Proposed redox cycling mechanism for Diazaquinomycin A.

Conclusion

Early research into Diazaquinomycin A firmly established its role as a potent inhibitor of thymidylate synthase, classifying it as an antifolate antibiotic. This mechanism is well-supported by enzyme kinetics and cytotoxicity data across various cell types.[1][2] However, the discovery of its high potency against M. tuberculosis, an organism with alternative thymidylate synthesis pathways, and the presence of a redox-active quinone core, have opened avenues for alternative mechanisms of action.[4][5] These foundational studies provide a critical framework for understanding the multifaceted biological activity of this compound and for guiding the development of new therapeutic agents.

References

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. DIAZAQUINOMYCIN A, A NEW ANTIFOLATE ANTIBIOTIC, INHIBITS THYMIDYLATE SYNTHASE [jstage.jst.go.jp]

- 3. Synthesis and biological activity of analogues of diazaquinomycin A, a new thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. idexx.dk [idexx.dk]

- 15. Anticancer potential of Ferula hezarlalehzarica Y. Ajani fraction in Raji lymphoma cell line: induction of apoptosis, cell cycle arrest, and changes in mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. goldbio.com [goldbio.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity of Diazaquinomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQA) is a member of the diaza-anthraquinone class of antibiotics. Initially discovered in the 1980s, it has garnered renewed interest due to its potent and selective antibacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antibacterial properties of Diazaquinomycin A.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Diazaquinomycin A against Drug-Resistant Mycobacterium tuberculosis Strains

| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |

| H37Rv | Drug-sensitive | 0.10 |

| RMP-resistant | Rifampicin-resistant | 0.10 |

| INH-resistant | Isoniazid-resistant | 0.10 |

| SM-resistant | Streptomycin-resistant | 0.20 |

| KM-resistant | Kanamycin-resistant | 0.10 |

Data sourced from a study by Mullowney et al. (2015) using the Microplate Alamar Blue Assay (MABA).[3]

Table 2: Antibacterial Spectrum of Diazaquinomycin A

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (FDA209P) | Gram-positive | 6.25 |

| Staphylococcus aureus (ATCC6538P) | Gram-positive | 6.25 |

| Staphylococcus aureus (KB199) | Gram-positive | 6.25 |

| Streptococcus faecium (IFO3181) | Gram-positive | 6.25 |

| Micrococcus luteus | Gram-positive | 1.13 |

| Escherichia coli | Gram-negative | > 100 |

| Pseudomonas aeruginosa | Gram-negative | > 100 |

| Klebsiella pneumoniae | Gram-negative | > 100 |

Data compiled from early reports on the diazaquinomycin class.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Diazaquinomycin A against a variety of bacterial strains.

Materials:

-

Diazaquinomycin A (DQA) stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates (round-bottom)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 with OADC supplement for M. tuberculosis)

-

Bacterial culture in logarithmic growth phase

-

Sterile diluents (e.g., growth medium, DMSO)

-

Multichannel pipette

-

Incubator

Protocol:

-

Prepare DQA Dilutions:

-

In a sterile 96-well plate, add 100 µL of sterile growth medium to all wells.

-

In the first column, add 100 µL of a 2x working solution of DQA (e.g., if the highest desired concentration is 128 µg/mL, the 2x solution would be 256 µg/mL in growth medium).

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no DQA), and column 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Dilute the logarithmic phase bacterial culture in the appropriate medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. For M. tuberculosis, this may require standardization based on optical density (OD).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate (e.g., with a sterile plate sealer) to prevent evaporation.

-

Incubate at the optimal temperature for the specific bacterium (e.g., 37°C). Incubation times will vary: 16-20 hours for most bacteria, and up to 7-14 days for M. tuberculosis.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of DQA that completely inhibits visible growth of the bacteria.[4] For M. tuberculosis, a colorimetric indicator such as AlamarBlue or Resazurin can be used to assess viability.

-

Time-Kill Kinetics Assay

This assay determines the rate at which DQA kills a bacterial population over time.

Materials:

-

DQA stock solution

-

Bacterial culture in logarithmic growth phase, standardized to a specific CFU/mL (e.g., 1 x 10^6 CFU/mL)

-

Appropriate growth medium

-

Sterile culture tubes or flasks

-

Sterile saline or PBS for dilutions

-

Agar plates for CFU enumeration

-

Incubator and shaker

Protocol:

-

Assay Setup:

-

Prepare culture tubes with growth medium containing DQA at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control tube without DQA.

-

Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

-

-

Time-Point Sampling:

-

Incubate all tubes at the appropriate temperature with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours for most bacteria; longer intervals may be needed for M. tuberculosis), withdraw an aliquot from each tube.

-

-

CFU Enumeration:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each DQA concentration.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic effect is observed when there is no significant change in CFU/mL over time compared to the initial inoculum.[5]

-

DNA Gyrase Inhibition Assay (for M. tuberculosis)

This assay determines if DQA inhibits the supercoiling activity of DNA gyrase, a potential target in M. tuberculosis.

Materials:

-

Purified M. tuberculosis DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA (substrate)

-

Gyrase assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)

-

DQA at various concentrations

-

Stop solution (e.g., STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the desired concentration of DQA.

-

Add the reconstituted M. tuberculosis DNA gyrase to initiate the reaction. The total reaction volume is typically 20-30 µL.

-

Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding the stop solution.

-

For some protocols, treatment with SDS and proteinase K may be included to remove the enzyme from the DNA.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Data Analysis:

-

Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control. The concentration of DQA that inhibits 50% of the supercoiling activity (IC50) can be determined by densitometry.

-

Fatty Acid Synthesis (FAS) Inhibition Assay

This assay can be used to investigate if DQA interferes with bacterial fatty acid biosynthesis. A common method involves monitoring the incorporation of a radiolabeled precursor.

Materials:

-

Bacterial cell lysate or purified fatty acid synthase enzymes

-

Radiolabeled acetyl-CoA or malonyl-CoA (e.g., [14C]acetyl-CoA)

-

Reaction buffer (containing necessary cofactors like NADPH)

-

DQA at various concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Reaction Setup:

-

In a reaction tube, combine the reaction buffer, bacterial cell lysate or purified enzymes, and the desired concentration of DQA.

-

Initiate the reaction by adding the radiolabeled precursor (e.g., [14C]acetyl-CoA).

-

Include appropriate controls.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

-

Termination and Measurement:

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the fatty acids using an organic solvent.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

A decrease in radioactivity in the DQA-treated samples compared to the control indicates inhibition of fatty acid synthesis. The IC50 value can be calculated.

-

Visualizations

Caption: General workflow for in vitro antibacterial testing of Diazaquinomycin A.

Caption: Hypothesized mechanisms of Diazaquinomycin A's antibacterial action.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. emerypharma.com [emerypharma.com]

Application Note: Chromatographic Purification of Diazaquinomycin A from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A is a potent antibiotic belonging to the diaza-anthraquinone class of natural products, known for its activity against Gram-positive bacteria and as an inhibitor of thymidylate synthase.[1] Produced by fermentation of various Streptomyces species, the isolation and purification of Diazaquinomycin A is a critical step for further research and development, including structure-activity relationship studies and preclinical evaluation. This application note provides a detailed protocol for the chromatographic purification of Diazaquinomycin A from a Streptomyces fermentation broth, including fermentation, extraction, and a two-step chromatographic purification strategy.

Overview of the Purification Workflow

The purification of Diazaquinomycin A from fermentation broth involves a multi-step process that begins with the cultivation of the producing microorganism, followed by extraction of the active compound and subsequent chromatographic purification to isolate Diazaquinomycin A from other metabolites and impurities. The overall workflow is depicted below.

Caption: Overall workflow for the purification of Diazaquinomycin A.

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces species for the production of Diazaquinomycin A. Two alternative media formulations are provided.

Materials:

-

Streptomyces sp. strain (e.g., GW48/1497)

-

M2 Medium: Malt extract (10 g/L), Yeast extract (4 g/L), Glucose (4 g/L) in tap water. Adjust pH to 7.8 with 2N NaOH before sterilization.[1]

-

SM Medium: Soybean flour (20 g/L), Mannitol (20 g/L) in tap water. Adjust pH to 7.8 with 2N NaOH before sterilization.[1]

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Prepare M2 or SM medium and sterilize by autoclaving.

-

Inoculate a suitable volume of the chosen medium with a well-grown agar plate culture of Streptomyces sp.

-

Incubate the culture at 28°C with shaking at 95 rpm for 5-6 days.[1]

Extraction of Diazaquinomycin A

This protocol details the extraction of Diazaquinomycin A from the fermentation broth.

Materials:

-

Celite

-

Ethyl acetate

-

Rotary evaporator

Protocol:

-

At the end of the fermentation, mix the entire culture broth with Celite.

-

Filter the mixture through a press-filter.[1]

-

Extract both the filtrate and the Celite residue with ethyl acetate.[1]

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

A two-step chromatographic procedure is employed for the purification of Diazaquinomycin A.

This step aims to fractionate the crude extract and enrich for Diazaquinomycin A.

Materials:

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Chloroform

-

Methanol

-

Fraction collector

Protocol:

-

Prepare a silica gel column (e.g., 30 x 3 cm).[1]

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform. A suggested gradient is as follows:

-

100% Chloroform

-

1% Methanol in Chloroform

-

3% Methanol in Chloroform

-

5% Methanol in Chloroform

-

7% Methanol in Chloroform

-

10% Methanol in Chloroform

-

13% Methanol in Chloroform

-

20% Methanol in Chloroform

-

30% Methanol in Chloroform[1]

-

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing Diazaquinomycin A.

-

Pool the fractions containing Diazaquinomycin A and concentrate in vacuo.

This final step is to achieve high purity Diazaquinomycin A.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm particle size, 100 Å pore size, or a preparative equivalent)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Methanol (for sample dissolution)

Protocol:

-

Dissolve the enriched fraction from the silica gel chromatography in a suitable solvent such as methanol.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute with a gradient of Mobile Phase B in Mobile Phase A. A suggested gradient is:

-

Isocratic flow of 50% B for 2 minutes.

-

Linear gradient from 50% to 100% B over 8 minutes.

-

Isocratic flow of 100% B for 5 minutes.

-

-

Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to Diazaquinomycin A.

-

Evaporate the solvent from the collected fraction to obtain pure Diazaquinomycin A. It is important to note that Diazaquinomycin A may co-elute with its analogs, such as Diazaquinomycin C, and in some cases, they may be inseparable.[1]

Data Presentation

The following tables provide a template for summarizing the quantitative data from the purification process. Researchers should populate these tables with their own experimental results.

Table 1: Fermentation and Extraction Data

| Parameter | Value |

| Fermentation Volume (L) | |

| Crude Extract Weight (g) | |

| Diazaquinomycin A Titer in Crude Extract (mg/g) | |

| Overall Yield from Fermentation (%) |

Table 2: Chromatographic Purification Summary

| Purification Step | Starting Material (mg) | Purified Product (mg) | Recovery (%) | Purity (%) |

| Silica Gel Chromatography | ||||

| Preparative HPLC | ||||

| Overall Purification Fold |

Visualizations

Fermentation and Extraction Workflow

Caption: Fermentation and extraction process for Diazaquinomycin A.

Chromatographic Purification Workflow

Caption: Two-step chromatographic purification of Diazaquinomycin A.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation and purification of Diazaquinomycin A from Streptomyces fermentation broth. The combination of silica gel column chromatography and preparative HPLC offers an effective strategy for obtaining purified Diazaquinomycin A suitable for further biological and chemical studies. The provided templates for data presentation will aid researchers in documenting and evaluating the efficiency of their purification process.

References

Application Notes and Protocols: Diazaquinomycin A in Mycobacterium tuberculosis Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQA) is a member of the diaza-anthraquinone class of antibiotics, which have demonstrated potent and selective inhibitory activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1] Notably, DQA and its analogues have shown efficacy against drug-resistant strains of M. tb, making them promising candidates for further drug development.[1][2] These compounds exhibit a narrow spectrum of activity, with pronounced inhibition of M. tb over other bacteria.[3] This document provides detailed protocols for assessing the in vitro activity of Diazaquinomycin A against M. tb using the Microplate Alamar Blue Assay (MABA), summarizes key quantitative data, and discusses its proposed mechanism of action.

Data Presentation: Quantitative Efficacy of Diazaquinomycins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Diazaquinomycin A and its analogues against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the compound that results in ≥90% inhibition of bacterial growth.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Assay Method | Reference |

| Diazaquinomycin A analogue | H37Rv | 0.04 | Not Reported | MABA | [4] |

| Diazaquinomycin A analogue | H37Rv | 0.07 | Not Reported | MABA | [4] |

| Diazaquinomycin A | H37Rv | 0.1 | ~0.1 | MABA | [1][4] |

| Diazaquinomycin E | H37Rv | 0.04 | Not Reported | MABA | [4] |

| Diazaquinomycin A | Drug-Resistant Strains | Potency Maintained | Potency Maintained | MABA | [1][2] |

| Diazaquinomycin A | M. bovis BCG | 0.12 | Not Reported | Broth Microdilution | [4] |

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Diazaquinomycin A against replicating M. tuberculosis H37Rv.

Materials:

-

Diazaquinomycin A (stock solution in DMSO)

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Sterile 96-well microplates (flat bottom)

-

Resazurin sodium salt solution (e.g., 0.02% in sterile water)

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

Incubator (37°C)

-

Plate reader (for fluorescence or colorimetric measurement) or visual assessment

Procedure:

-

Preparation of Diazaquinomycin A Dilutions:

-

Prepare a stock solution of Diazaquinomycin A in DMSO. Due to its poor aqueous solubility, ensure it is fully dissolved.[2][5]

-

Perform serial two-fold dilutions of the DQA stock solution in 7H9 broth in a separate 96-well plate to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to avoid toxicity to the bacteria.

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9 broth until it reaches mid-log phase (OD600 of ~0.4-0.8).

-

Adjust the bacterial suspension with 7H9 broth to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Prepare the final inoculum by diluting this suspension 1:50 in 7H9 broth to achieve a concentration of approximately 2 x 10^5 CFU/mL.

-

-

Assay Plate Setup:

-

Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.

-

Add 100 µL of the appropriate DQA dilutions to the test wells.

-

Include control wells:

-

Positive Control (No Drug): 100 µL of 7H9 broth with the same concentration of DMSO as the test wells.

-

Negative Control (No Bacteria): 100 µL of 7H9 broth.

-

Reference Drug Control: Include wells with a known anti-TB drug (e.g., isoniazid or rifampicin) for comparison.

-

-

Add 100 µL of the final M. tuberculosis inoculum to all test and positive control wells. The final volume in these wells will be 200 µL.

-

-

Incubation:

-

Seal the plate with a plate sealer or parafilm.

-

Incubate the plate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Final Reading:

-

After the incubation period, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate at 37°C for 16-24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.[5]

-

The MIC is defined as the lowest concentration of Diazaquinomycin A that prevents the color change from blue to pink.

-

For a quantitative result, the fluorescence can be read on a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]

-

Visualizations

Experimental Workflow

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Proposed Mechanism of Action

The initial hypothesis that diazaquinomycins target thymidylate synthase has been contested in the context of M. tuberculosis.[3] Current evidence suggests a different mechanism of action. The central quinone structure of Diazaquinomycin A is thought to undergo redox cycling within the mycobacterial cell. This process can lead to the generation of reactive oxygen species (ROS), which cause widespread cellular damage and ultimately lead to cell death. The exact molecular targets and pathways involved in M. tuberculosis are still under investigation.[1]

Caption: Proposed redox cycling mechanism of Diazaquinomycin A.

References

- 1. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Scilit [scilit.com]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application of Diazaquinomycin A as a Chemical Probe in Folate Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQM A) is a natural product originally identified as an antibiotic with antifolate properties. Its mechanism of action has been primarily attributed to the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. The inhibitory effect of DQM A on bacterial growth can be reversed by the addition of key metabolites in the folate pathway, such as thymidine, folate, dihydrofolate, or leucovorin, confirming its role in targeting this metabolic route.[1]

Interestingly, while early studies demonstrated DQM A's activity against thymidylate synthase in some organisms, more recent investigations in Mycobacterium tuberculosis have revealed that it does not significantly inhibit the purified ThyA and ThyX enzymes, suggesting a different or novel mechanism of action in this pathogen.[2] This discrepancy highlights the utility of Diazaquinomycin A as a chemical probe to explore and understand the nuances and variations in folate metabolism across different species.

This document provides detailed application notes and experimental protocols for utilizing Diazaquinomycin A as a chemical probe to investigate folate metabolism.

Data Presentation

Table 1: Inhibitory Activity of Diazaquinomycin A

| Target/Organism | Assay Type | Parameter | Value | Reference |

| Enterococcus faecium Thymidylate Synthase | Enzyme Inhibition | Ki | 36 µM | [2] |

| Ehrlich Ascites Carcinoma Thymidylate Synthase | Enzyme Inhibition | Ki | 14 µM | [2] |

| Mycobacterium tuberculosis (H37Rv) | Whole Cell | MIC | ~0.1 µM | [3] |

| Human ThyA (HsThyA) | Enzyme Inhibition | Activity | No significant inhibition | [2] |

| M. tuberculosis ThyA (MtThyA) | Enzyme Inhibition | Activity | No significant inhibition | [2] |

| M. tuberculosis ThyX (MtThyX) | Enzyme Inhibition | Activity | No significant inhibition | [2] |

Mandatory Visualizations

Caption: Folate metabolism and the inhibitory action of Diazaquinomycin A.

Caption: Workflow for investigating folate metabolism using Diazaquinomycin A.

Experimental Protocols

Whole-Cell Growth Inhibition Assay

This protocol is designed to determine the minimum inhibitory concentration (MIC) of Diazaquinomycin A against a bacterial strain of interest.

Materials:

-

Diazaquinomycin A (stock solution in DMSO)

-

Bacterial strain of interest (e.g., Enterococcus faecium, Mycobacterium tuberculosis)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

-

96-well microplates

-

Incubator

-

Microplate reader or visual assessment method

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase of growth. Dilute the culture in the appropriate medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microplate.

-

Serial Dilution of DQM A: Prepare a series of two-fold serial dilutions of the Diazaquinomycin A stock solution in the growth medium directly in the 96-well plate. The final concentrations should typically range from 0.01 to 100 µM. Include a vehicle control (DMSO) and a no-drug control.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted DQM A and control wells.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C, with shaking for aerobic bacteria) for a specified period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

-

Determine MIC: The MIC is the lowest concentration of Diazaquinomycin A that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Folate Pathway Rescue Experiment

This experiment aims to confirm that Diazaquinomycin A's antibacterial activity is due to its interference with the folate pathway.

Materials:

-

Diazaquinomycin A

-

Bacterial strain of interest

-

Appropriate growth medium

-

96-well microplates

-

Rescue metabolites: thymidine, folic acid, dihydrofolic acid, leucovorin (calcium folinate)

-

Incubator and microplate reader

Procedure:

-

Prepare DQM A Plates: In a 96-well plate, add Diazaquinomycin A to the growth medium at a concentration that is known to inhibit bacterial growth (e.g., 2x or 4x the MIC).

-

Prepare Rescue Metabolite Solutions: Prepare stock solutions of the rescue metabolites and serially dilute them in the growth medium.

-

Combine DQM A and Rescue Metabolites: Add the serially diluted rescue metabolites to the wells containing Diazaquinomycin A.

-

Inoculation: Inoculate the wells with the bacterial strain as described in the MIC protocol.

-

Incubation and Analysis: Incubate the plate and monitor for bacterial growth. A reversal of the growth-inhibitory effect of Diazaquinomycin A in the presence of a specific metabolite indicates that DQM A acts on a step in the folate pathway at or upstream of the metabolic function of that metabolite.

In Vitro Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of tetrahydrofolate (THF) to dihydrofolate (DHF).

Materials:

-

Purified thymidylate synthase

-

Diazaquinomycin A

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 1 mM dithiothreitol)

-

Substrates: dUMP and 5,10-methylenetetrahydrofolate (CH2THF)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagents: Prepare solutions of the enzyme, substrates, and various concentrations of Diazaquinomycin A in the assay buffer.

-

Assay Setup: In the wells of the UV-transparent plate or cuvettes, combine the assay buffer, purified thymidylate synthase, and the desired concentration of Diazaquinomycin A. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates (dUMP and CH2THF).

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of this increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value of Diazaquinomycin A by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki can be determined by performing the assay with varying concentrations of both the substrate (CH2THF) and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive).

Application Notes: Diazaquinomycin A as a Chemical Probe

Diazaquinomycin A's established role as a folate pathway inhibitor, coupled with the recent findings of its alternative mechanism in M. tuberculosis, makes it a valuable chemical probe for several applications:

-

Elucidating Species-Specific Differences in Folate Metabolism: The contrasting effects of DQM A on thymidylate synthase from different organisms can be exploited to identify and characterize novel enzymes or variations in the folate pathway. For instance, in organisms where DQM A inhibits growth but not the canonical thymidylate synthase, it can be used in combination with genetic or proteomic approaches to identify the true molecular target.

-

Target Validation in Drug Discovery: For researchers working on novel antifolate drug discovery, DQM A can serve as a reference compound. Its well-characterized activity in certain systems provides a benchmark for the validation of new assays and the characterization of new chemical entities.

-

Probing Drug Resistance Mechanisms: In bacterial strains that have developed resistance to known antifolates (e.g., methotrexate, trimethoprim), DQM A can be used to investigate the resistance mechanism. If a strain resistant to other antifolates remains sensitive to DQM A, it may suggest that the resistance mechanism is specific to the uptake or target of the other drugs and that the DQM A target remains a viable drug target.

-

Metabolic Flux Analysis: By specifically inhibiting a key step in the folate pathway, DQM A can be used in metabolic labeling studies (e.g., with stable isotopes) to trace the rerouting of metabolic flux in response to the inhibition of one-carbon metabolism. This can provide insights into the metabolic plasticity of cells and identify potential bypass pathways that could be targeted for combination therapies.

References

- 1. Diazaquinomycin A, a new antifolate antibiotic, inhibits thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazaquinomycin Biosynthetic Gene Clusters from Marine and Freshwater Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Diazaquinomycin A (DQA) Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaquinomycin A (DQA) is a potent antibiotic that has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By disrupting this pathway, DQA effectively halts cell proliferation and induces cell death.

These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxicity of Diazaquinomycin A: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Caspase-Glo® 3/7 assay for apoptosis. Furthermore, a proposed signaling pathway for DQA-induced cell death is illustrated to provide a conceptual framework for its mechanism of action.

Data Presentation

Table 1: Cell Viability (MTT Assay) - IC50 Values of Diazaquinomycin A

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 24 | Enter Data |

| 48 | Enter Data | ||

| 72 | Enter Data | ||

| MCF-7 | Breast Cancer | 24 | Enter Data |

| 48 | Enter Data | ||

| 72 | Enter Data | ||

| A549 | Lung Cancer | 24 | Enter Data |

| 48 | Enter Data | ||

| 72 | Enter Data | ||

| User Defined | Enter Data | 24 | Enter Data |

| 48 | Enter Data | ||

| 72 | Enter Data |

Table 2: Cytotoxicity (LDH Release Assay) - Percentage Cytotoxicity at Various DQA Concentrations

| Cell Line | DQA Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |

| HeLa | Enter Conc. 1 | 24 | Enter Data |

| Enter Conc. 2 | 24 | Enter Data | |

| Enter Conc. 3 | 24 | Enter Data | |

| MCF-7 | Enter Conc. 1 | 24 | Enter Data |

| Enter Conc. 2 | 24 | Enter Data | |

| Enter Conc. 3 | 24 | Enter Data | |

| A549 | Enter Conc. 1 | 24 | Enter Data |

| Enter Conc. 2 | 24 | Enter Data | |

| Enter Conc. 3 | 24 | Enter Data |

Table 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay) - Fold Increase in Caspase Activity

| Cell Line | DQA Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity |

| HeLa | Enter Conc. 1 | 12 | Enter Data |

| Enter Conc. 2 | 12 | Enter Data | |

| Enter Conc. 3 | 12 | Enter Data | |

| MCF-7 | Enter Conc. 1 | 12 | Enter Data |

| Enter Conc. 2 | 12 | Enter Data | |

| Enter Conc. 3 | 12 | Enter Data | |

| A549 | Enter Conc. 1 | 12 | Enter Data |

| Enter Conc. 2 | 12 | Enter Data | |

| Enter Conc. 3 | 12 | Enter Data |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]

Materials:

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Diazaquinomycin A (DQA) stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of DQA in culture medium. Remove the old medium from the wells and add 100 µL of the DQA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DQA's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. Plot the percentage of viability against the log of DQA concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released from cells with damaged plasma membranes.[4][5][6] The released LDH activity is proportional to the number of lysed cells.[6]

Materials:

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

96-well flat-bottom plates

-

Diazaquinomycin A (DQA) stock solution

-

Complete cell culture medium

-

Lysis buffer (provided in most kits, or 1% Triton X-100 in PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of DQA and include controls: